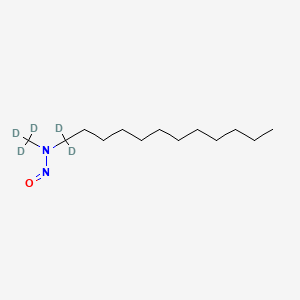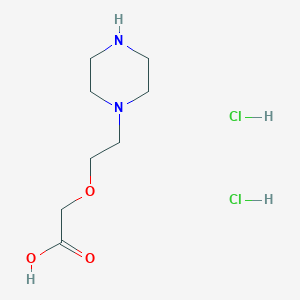
2-(1-Piperazinyl)ethoxyacetic acid dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride is a chemical compound that features a piperazine ring, which is a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various scientific research applications due to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride typically involves the reaction of piperazine with ethylene oxide, followed by the introduction of an acetic acid moiety. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under optimized conditions. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
[2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of [2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or bind to receptors, thereby modulating biological pathways and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
2-Benzyl Benzimidazole: Known for its potent opioid effects.
Piperidine Benzimidazolone: Similar in structure but with distinct pharmacological properties.
Nicotinic Acid Compound with 7-(2-Hydroxyethyl)-3-Methyl-8-(1-Piperazinyl)-3,7-Dihydro-1H-Purine-2,6-Dione: Another compound featuring a piperazine ring with different functional groups.
Uniqueness
What sets [2-(1-Piperazinyl)ethoxy]-acetic Acid Dihydrochloride apart from these similar compounds is its specific chemical structure and the presence of the ethoxy-acetic acid moiety, which imparts unique chemical and biological properties.
Properties
Molecular Formula |
C8H18Cl2N2O3 |
|---|---|
Molecular Weight |
261.14 g/mol |
IUPAC Name |
2-(2-piperazin-1-ylethoxy)acetic acid;dihydrochloride |
InChI |
InChI=1S/C8H16N2O3.2ClH/c11-8(12)7-13-6-5-10-3-1-9-2-4-10;;/h9H,1-7H2,(H,11,12);2*1H |
InChI Key |
BJXXJVYOCJCZKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCOCC(=O)O.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




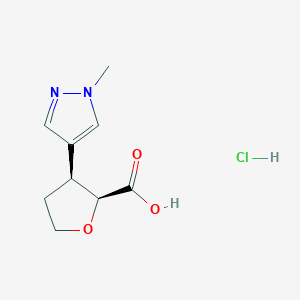

![(2R)-1-Azido-3-[[3-fluoro-4-(4-morpholinyl)phenyl]amino]-2-propanol 2-Acetate](/img/structure/B13431741.png)
![1-[3-(Trifluoromethyl)-4-pyridyl]cyclopropanamine hydrochloride](/img/structure/B13431742.png)
![(alphaS,6R,7S)-6,7,8,8a-tetrahydro-6,7,8a-trihydroxy-2-(methylthio)-alpha-[[(phenylmethoxy)carbonyl]amino]-imidazo[4,5-b]azepine-4(5H)-hexanoic Acid Phenylmethyl Ester](/img/structure/B13431746.png)
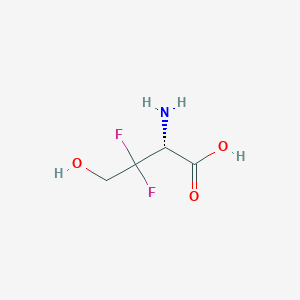
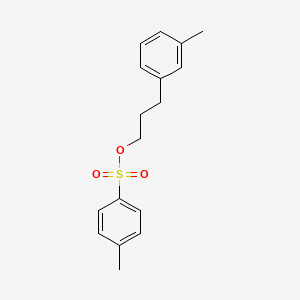

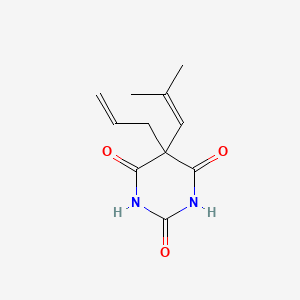
![rac-{[(1R,2R)-2-ethylcyclopropyl]methyl}urea,trans](/img/structure/B13431775.png)
![Bis[2-(2-mercaptobenzoyl)hydrazide] 2,2'-Dithiobis-benzoic Acid](/img/structure/B13431777.png)
